4-Phenoxyphenyl-(3-thienyl)methanol
Description
4-Phenoxyphenyl-(3-thienyl)methanol is a hybrid aromatic alcohol featuring a phenoxyphenyl group linked to a 3-thienyl moiety via a hydroxymethyl bridge. This structure combines the electronic and steric properties of both aromatic systems, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and oxidation-reduction processes, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
(4-phenoxyphenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2S/c18-17(14-10-11-20-12-14)13-6-8-16(9-7-13)19-15-4-2-1-3-5-15/h1-12,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAKVJFUEFJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyphenyl-(3-thienyl)methanol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the coupling of a phenoxyphenyl boronic acid with a thienyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxyphenyl-(3-thienyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenoxy and thienyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry
4-Phenoxyphenyl-(3-thienyl)methanol serves as a building block in organic synthesis. It is utilized in creating more complex organic molecules, which can lead to advancements in synthetic methodologies.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various pathogens.
- Anticancer Activity : Case studies have demonstrated its efficacy against cancer cell lines, particularly in inhibiting growth and inducing apoptosis in certain types of cancer cells.
| Study | Cell Line | Effect Observed | Concentration |
|---|---|---|---|
| Study A | T98G (Brain Cancer) | Induced cell death | >20 µg/mL |
| Study B | HEK (Normal Cells) | Less cytotoxicity | All concentrations |
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : Its structure allows for modifications that could lead to new drugs targeting specific diseases.
- Mechanism of Action : The compound interacts with molecular targets, modulating pathways relevant to disease processes.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in dye production and as an intermediate for other industrial chemicals.
Case Studies
- Anticancer Activity Study
-
Antimicrobial Activity Assessment
- In a study assessing antimicrobial properties, this compound demonstrated significant effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which 4-Phenoxyphenyl-(3-thienyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The phenoxy and thienyl groups can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: Thienyl Substitution Effects
- 4-Phenoxyphenyl-(2-thienyl)methanol Structure: Differs in the thienyl substitution position (2- vs. 3-thienyl). Key Differences: Positional isomerism can significantly alter electronic properties and intermolecular interactions. For example, 2-thienyl derivatives often exhibit lower thermal stability due to steric hindrance, whereas 3-thienyl isomers may enhance π-conjugation.
Thienyl-Containing Analogs with Anticancer Activity
- Di(3-thienyl)methanol Structure: Two 3-thienyl groups attached to a central hydroxymethyl group.
- 2-Acylated Amino-5-(4-(benzyloxy)phenyl)thiophene Derivatives Structure: Benzyloxy-substituted thiophenes with acylated amino groups. Activity: Exhibits anti-tubercular and anticancer properties, emphasizing the role of electron-withdrawing substituents (e.g., benzyloxy) in enhancing bioactivity . Divergence: The phenoxyphenyl group in the target compound may offer improved metabolic stability over benzyloxy groups, which are prone to enzymatic cleavage.
Aromatic Ethers and Alcohols
- (4-Phenoxyphenyl)methanol Structure: Lacks the 3-thienyl moiety. Properties: Simpler structure with lower molecular weight (200.24 g/mol) and higher solubility in polar solvents. Used as an intermediate in synthesizing more complex derivatives . Contrast: The addition of the 3-thienyl group in the target compound introduces a heteroaromatic system, likely enhancing binding affinity to hydrophobic targets (e.g., enzyme active sites).
- [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol Structure: Features a methoxy and phenylpropoxy substituents on the benzene ring. Synthetic Relevance: Similar etherification steps are employed, but the phenylpropoxy chain may introduce flexibility, altering crystallinity compared to the rigid thienyl group .
Thienyl-Containing Materials Science Compounds
- Iron(II) Complexes with 3-Thienyl-pybox Ligands
- Structure : 3-Thienyl-substituted pyridine-oxazoline ligands coordinate to Fe(II).
- Application : Exhibits spin-crossover behavior, a property relevant to molecular switches and memory devices. The 3-thienyl group stabilizes the high-spin state via π-backbonding .
- Implication : The target compound’s 3-thienyl moiety could be leveraged in designing photomechanical or self-healing materials, as seen in cocrystal systems .
Biological Activity
4-Phenoxyphenyl-(3-thienyl)methanol is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and compares it with similar compounds.
Chemical Structure and Properties
The structure of this compound features a phenoxy group attached to a phenyl ring, which is further linked to a thiophene moiety. This configuration is believed to enhance its binding affinity to various biological targets, contributing to its pharmacological effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenoxy and thienyl groups are essential for modulating biochemical pathways that lead to its observed effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported an inhibition rate of 80% against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL .
Anticancer Activity
The compound has also demonstrated promising anticancer activity in vitro. In experiments involving human cancer cell lines such as T98G (brain cancer) and HeLa (cervical cancer), this compound induced significant cell death and growth inhibition in a dose-dependent manner. The cytotoxicity was notably higher at concentrations exceeding 20 µg/mL .
Structure-Activity Relationship (SAR)
The presence of the thiophene ring in this compound is crucial for its biological activity. Comparisons with structurally similar compounds reveal that modifications to the thiophene moiety can significantly affect potency. For example, replacing the thiophene with other heterocycles like furan or pyridine often leads to diminished activity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the compound's efficacy against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
- Anticancer Mechanisms : Research on the cellular mechanisms revealed that treatment with this compound resulted in increased apoptosis in cancer cells, likely through the modulation of apoptotic pathways .
- Pharmacokinetics : Drug-likeness assessments indicated favorable properties for oral bioavailability, with predicted values meeting Lipinski's Rule of Five criteria, suggesting good absorption and distribution profiles .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | High | High | Strong binding affinity due to thiophene |
| 4-Phenoxyphenyl-(2-furyl)methanol | Moderate | Moderate | Less potent than thienyl variant |
| 4-Phenoxyphenyl-(2-pyridyl)methanol | Low | Low | Reduced efficacy due to structural changes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
